![molecular formula C18H16BrF2N7S B4540906 N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4540906.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
Description
This compound belongs to a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in material science. Its structure incorporates elements of pyrazole and thiadiazole, both of which are known for their significance in medicinal chemistry and materials engineering.
Synthesis Analysis
The synthesis of compounds related to this chemical involves cyclization reactions and the use of catalysts such as manganese(II) nitrate, which facilitates the formation of thiadiazole rings from substituted thiosemicarbazide or thiohydrazide through the loss of H2O or H2S molecules (Dani et al., 2013).
Molecular Structure Analysis
Single crystal X-ray data and density functional theory (DFT) studies offer insights into the geometrical parameters of related compounds, highlighting intramolecular and intermolecular hydrogen bonding and crystalline stability. These studies show that negative HOMO and LUMO energy values indicate the stability of the molecules (Dani et al., 2013).
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2N7S/c1-11-15(19)16(17(20)21)26-28(11)10-14-23-24-18(29-14)22-13-7-8-27(25-13)9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXLQCAOMLBQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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